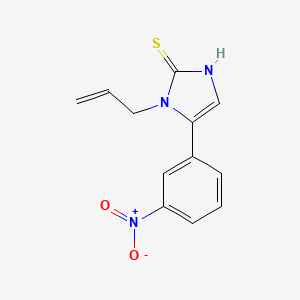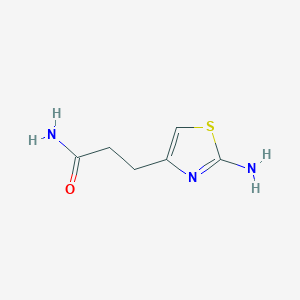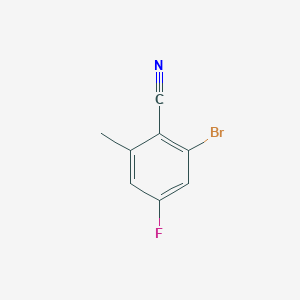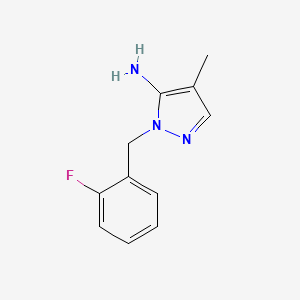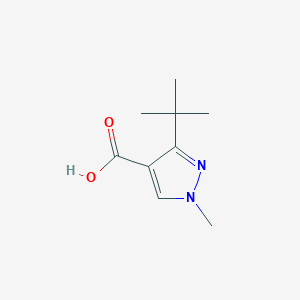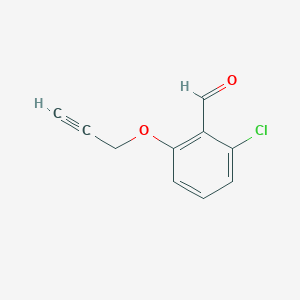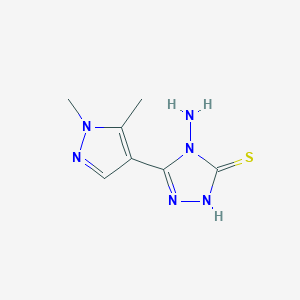
2-Bromo-4-(4-methoxyphenyl)thiazole
概要
説明
“2-Bromo-4-(4-methoxyphenyl)thiazole” is a chemical compound with the CAS Number: 99073-84-4. It has a molecular weight of 271.16 . The IUPAC name for this compound is 2-bromo-4-(4-methoxyphenyl)-1H-1lambda3-thiazole .
Synthesis Analysis
The synthesis of “this compound” and its derivatives has been explored in several studies . For instance, one study described the formation of such derivatives via reaction of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with heterocyclic amines, o-aminothiophenol, and thiosemicarbazone derivatives .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C10H9BrNOS/c1-13-8-4-2-7(3-5-8)9-6-14-10(11)12-9/h2-6,14H,1H3 . This indicates the presence of carbon, hydrogen, bromine, nitrogen, oxygen, and sulfur atoms in the molecule .
Physical And Chemical Properties Analysis
The compound “this compound” has a molecular weight of 271.16 . It is recommended to be stored at a temperature of 28°C .
科学的研究の応用
Anticonvulsant Activity
One significant application of derivatives of 2-Bromo-4-(4-methoxyphenyl)thiazole is in the field of anticonvulsant drugs. A study describes the synthesis of 2-(2-bromo-5-methoxyphenyl)-5-(3-arylidene)-1,3-thiazolo[3,2-b]-1,2,4-triazol-6-(5H)-ones, which exhibit promising anticonvulsant activity, indicating potential for further development in epilepsy treatment (Vijaya Raj & Narayana, 2006).
Central Nervous System Penetrability
Another study highlights a compound, 4-(2-Methoxyphenyl)-2-[4(5)-methyl-5(4)-imidazolylmethyl]thiazole, a potent member of a novel series of selective serotonin-3 receptor antagonists. This compound shows effective penetration of the blood-brain barrier, which is crucial for treating central nervous system disorders (Rosen et al., 1990).
Antimicrobial Activity
Compounds with this compound structure have also been studied for their antimicrobial properties. A research on arylidene-2-(4-(4-methoxy/bromophenyl) thiazol-2-yl) hydrazines and related compounds showed significant anti-bacterial and anti-fungal activities, suggesting their potential as antimicrobial agents (Bharti et al., 2010).
Antiproliferative Activity
The antiproliferative activity of this compound derivatives is another key area of research. A study synthesized 2-(2-Bromo-5-methoxyphenyl)-6-aryl-1,3-thiazolo[3,2-b][1,2,4]triazoles and evaluated them for antiproliferative activity, with some compounds showing promising results. This indicates potential applications in cancer treatment (Narayana et al., 2010).
Corrosion Inhibition
In the field of materials science, derivatives of this compound have been researched for their potential as corrosion inhibitors. A study involving Density Functional Theory (DFT) modeling and Monte Carlo simulation assessed the inhibition performance of certain Schiff bases derived from this compound for steel corrosion, showing promising results (Obot et al., 2016).
Safety and Hazards
将来の方向性
作用機序
Target of Action
Thiazole derivatives, which include 2-bromo-4-(4-methoxyphenyl)thiazole, have been reported to exhibit diverse biological activities . These activities suggest that the compound may interact with a variety of targets, including enzymes, receptors, and other proteins involved in cellular processes.
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways . They may inhibit or activate enzymes, block or stimulate receptors, or interfere with other cellular processes. The exact nature of these interactions and the resulting changes would depend on the specific targets of this compound.
Biochemical Pathways
Given the diverse biological activities of thiazole derivatives , it is likely that this compound affects multiple pathways. These could potentially include pathways involved in inflammation, microbial infection, cancer, and other conditions. The downstream effects of these interactions would depend on the specific pathways involved.
Pharmacokinetics
The pharmacokinetics of a compound can significantly impact its bioavailability and therapeutic efficacy
Result of Action
Given the diverse biological activities of thiazole derivatives , it is likely that this compound has a range of effects at the molecular and cellular levels. These could potentially include changes in enzyme activity, alterations in cellular signaling, and effects on cell growth and survival.
Action Environment
Factors such as temperature, ph, and the presence of other molecules can potentially influence the action of a compound
特性
IUPAC Name |
2-bromo-4-(4-methoxyphenyl)-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNOS/c1-13-8-4-2-7(3-5-8)9-6-14-10(11)12-9/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBYVCEPGVMXUCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40653413 | |
| Record name | 2-Bromo-4-(4-methoxyphenyl)-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40653413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
99073-84-4 | |
| Record name | 2-Bromo-4-(4-methoxyphenyl)-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40653413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



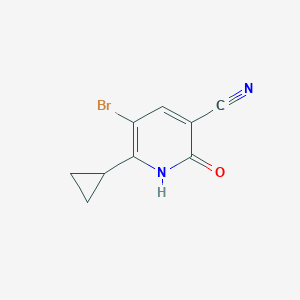
![1-(2-aminoethyl)-6-(ethylthio)-N-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1517376.png)
